![molecular formula C13H20ClNO B1433920 4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride CAS No. 1795502-78-1](/img/structure/B1433920.png)

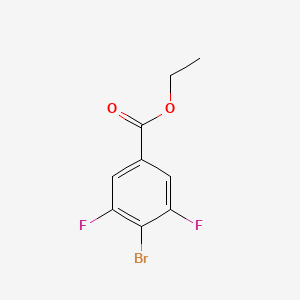

4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

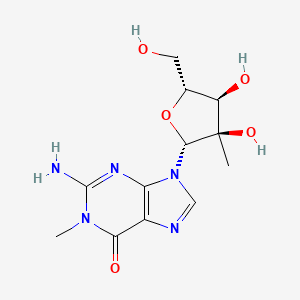

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of 4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride can be represented by the InChI code: 1S/C13H19NO.ClH/c1-11-2-4-12(5-3-11)10-13(15)6-8-14-9-7-13;/h2-5,14-15H,6-10H2,1H3;1H .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis

This compound has a molecular weight of 241.76 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antioxidant Properties

A study on the synthesis of a series of 1-(4-substituted-phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols, which are structurally related to "4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride," revealed that some of these compounds exhibit moderate antibacterial activity. Additionally, certain hydrochlorides of these aminopropanols showed high antioxidant activity, highlighting their potential therapeutic applications (Гаспарян et al., 2011).

Molecular Structure Insights

Research on the molecular structure of related compounds, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, provides insights into the hydrogen bonding and C-H…π interactions that stabilize the crystal structure. This study aids in understanding the structural characteristics that could influence the biological activity of related piperidin-4-ol compounds (Khan et al., 2013).

Anticancer Activity

Further investigations into the structural derivatives of piperidin-4-ols have led to the synthesis of compounds with potential anticancer activity. A notable study synthesized new series of 2,6-diaryl-3-methyl-4-piperidones and their derivatives, revealing that certain compounds exhibit potent antifungal activity against Aspergillus niger and Candida albicans, as well as analgesic and local anaesthetic activities. This suggests a broader spectrum of therapeutic applications for these compounds (Rameshkumar et al., 2003).

Growth-Promoting Activity

A study on the alkylation of naphthols leading to the synthesis of 1-alkyl-4-[3-(naphthyloxy)prop-1-ynyl]piperidin-4-ols discovered that certain hydrochloride derivatives possess high growth-promoting activity on beetroot seeds and potatoes, suggesting potential agricultural applications (Omirzak et al., 2013).

Crystal and Molecular Structure Analysis

Research into the crystal and molecular structure of compounds structurally related to "this compound" provides valuable insights into their conformation and potential interaction mechanisms. For example, the study of 4-carboxypiperidinium chloride offers detailed information on its crystal structure, hydrogen bonding, and potential implications for pharmaceutical applications (Szafran et al., 2007).

Wirkmechanismus

Target of Action

The primary target of 4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .

Mode of Action

This compound interacts with the CCR5 receptor, acting as an antagonist . It contains a basic nitrogen atom, which is believed to anchor the ligand to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 from entering the cell .

Biochemical Pathways

The blockade of the CCR5 receptor by this compound disrupts the HIV-1 entry process . This disruption prevents the virus from infecting the cell, thereby inhibiting the progression of the disease .

Result of Action

The result of the action of this compound is the prevention of HIV-1 infection . By blocking the CCR5 receptor, the compound prevents the entry of the virus into the cell, thereby inhibiting the progression of the disease .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Zukünftige Richtungen

As for future directions, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Biochemische Analyse

Biochemical Properties

4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase and acetylcholinesterase . These interactions can modulate the levels of neurotransmitters in the brain, influencing mood and cognitive functions. Additionally, this compound has been shown to bind to certain receptor proteins, affecting signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in neurotransmitter synthesis and release, thereby affecting neuronal communication . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptor sites on enzymes and proteins, leading to conformational changes that either inhibit or activate their functions . For example, its binding to monoamine oxidase can inhibit the enzyme’s activity, resulting in increased levels of neurotransmitters such as serotonin and dopamine . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to adaptive changes in cellular function, such as altered gene expression and enzyme activity . These long-term effects are particularly evident in in vitro and in vivo studies, where continuous exposure to the compound results in sustained changes in cellular behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and improve mood by modulating neurotransmitter levels . At higher doses, it can exhibit toxic or adverse effects, such as neurotoxicity and behavioral changes . Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response . These findings highlight the importance of dosage optimization in the therapeutic use of this compound.

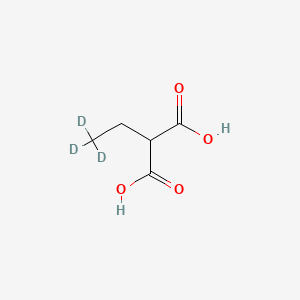

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into active or inactive metabolites . The metabolic flux of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety . Additionally, this compound can alter metabolite levels by modulating the activity of metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, such as the organic cation transporter, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the bioavailability and therapeutic effects of the compound .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism and signaling . Additionally, this compound can be targeted to specific subcellular compartments, such as the mitochondria or nucleus, through post-translational modifications and targeting signals . These localization patterns are critical for the compound’s biological activity and therapeutic potential .

Eigenschaften

IUPAC Name |

4-[(3-methylphenyl)methyl]piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-11-3-2-4-12(9-11)10-13(15)5-7-14-8-6-13;/h2-4,9,14-15H,5-8,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOSUWCKVXSHAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2(CCNCC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

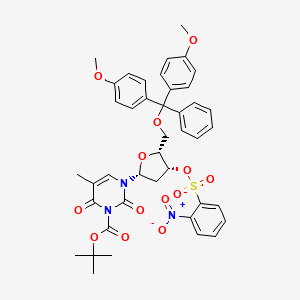

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate](/img/structure/B1433842.png)

![(3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B1433845.png)

![4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1433846.png)

![4-[1-(trifluoromethyl)cyclopropyl]benzoic acid](/img/structure/B1433858.png)